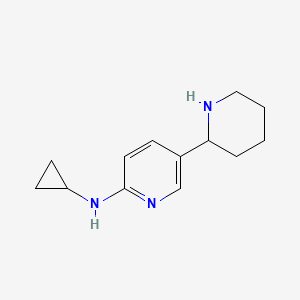

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine

Description

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is a pyridine derivative featuring a cyclopropylamine substituent at the 2-position and a piperidine ring at the 5-position of the pyridine scaffold. These compounds are typically synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or amines, as seen in methods for related derivatives .

Properties

Molecular Formula |

C13H19N3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-cyclopropyl-5-piperidin-2-ylpyridin-2-amine |

InChI |

InChI=1S/C13H19N3/c1-2-8-14-12(3-1)10-4-7-13(15-9-10)16-11-5-6-11/h4,7,9,11-12,14H,1-3,5-6,8H2,(H,15,16) |

InChI Key |

GKPRFMCAHAATNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CN=C(C=C2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels-Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

QSAR Insights

QSAR studies on pyridin-2-amine derivatives reveal that lipophilicity (Log P) and steric parameters (SMR) are critical for antibacterial activity. For example:

- High Log P correlates with improved membrane penetration but may reduce solubility.

- Steric bulk (e.g., cyclopentyl vs. cyclopropyl) can hinder bacterial enzyme binding .

Biological Activity

N-Cyclopropyl-5-(piperidin-2-yl)pyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine and pyridine framework. Its molecular formula is CHN, indicating the presence of multiple nitrogen atoms that may influence its pharmacological properties. The structural characteristics of this compound are summarized in the following table:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl group, piperidine ring | Potential neuroactive properties |

| N-Cyclobutyl-3-(piperidin-2-yl)pyridin-2-amine | Cyclobutyl group | Enhanced lipophilicity |

| N-Cyclohexyl-4-(piperidin-2-yl)pyridin-2-amines | Cyclohexyl group | Larger ring may affect binding interactions |

This compound interacts with various biological targets, including receptors and enzymes. The cyclopropyl moiety enhances its binding affinity and specificity towards nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in neuropsychiatric disorders. Studies have shown that compounds with similar scaffolds exhibit significant activity against these receptors, suggesting a potential role in treating conditions like depression and anxiety .

Antidepressant Effects

Research indicates that N-Cyclopropyl derivatives can act as partial agonists at nAChRs, which may lead to antidepressant-like effects. For instance, compounds exhibiting high selectivity for α4β2-nAChRs have demonstrated favorable outcomes in animal models for depression . The presence of the cyclopropyl group appears to modulate receptor interactions, enhancing therapeutic potential while minimizing side effects associated with other receptor subtypes .

Anti-inflammatory Properties

The compound's piperidine ring is often associated with neuroactive properties, suggesting it may influence neurotransmitter systems involved in pain and inflammation. Related compounds have shown promising results in modulating enzyme activity within inflammatory pathways, indicating this compound could have applications in treating inflammatory diseases.

Case Studies

- Study on nAChR Modulators : A series of nAChR ligands were evaluated for their antidepressant-like effects using the forced swim test in mice. Compounds similar to N-Cyclopropyl demonstrated significant reductions in immobility time, indicating potential efficacy as antidepressants .

- Inflammation Model : In vitro studies using macrophage cell lines revealed that derivatives of N-Cyclopropyl could inhibit pro-inflammatory cytokine production. This suggests a mechanism where the compound may be beneficial in treating conditions characterized by excessive inflammation.

- Metabolic Stability Assessment : Research assessing the metabolic stability of N-Cyclopropyl derivatives indicated that while these compounds maintained biological activity, they also exhibited varying degrees of metabolic degradation. This highlights the need for further optimization to enhance their pharmacokinetic profiles without compromising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.